molecular formula C8H9ClN2O2 B15313986 4-(6-Chloropyridazin-3-yl)butanoic acid

4-(6-Chloropyridazin-3-yl)butanoic acid

Cat. No.: B15313986
M. Wt: 200.62 g/mol
InChI Key: BVHBRRPQJVOPAJ-UHFFFAOYSA-N
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Description

4-(6-Chloropyridazin-3-yl)butanoic acid is a chemical compound with the molecular formula C8H10ClN3O2 It is characterized by the presence of a chloropyridazine ring attached to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloropyridazin-3-yl)butanoic acid typically involves the reaction of 6-chloropyridazine with butanoic acid derivatives under specific conditions. One common method involves the use of a coupling reagent to facilitate the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane or dimethylformamide, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloropyridazin-3-yl)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloropyridazine ring to other functional groups.

    Substitution: The chlorine atom in the chloropyridazine ring can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups attached to the pyridazine ring.

Scientific Research Applications

4-(6-Chloropyridazin-3-yl)butanoic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(6-Chloropyridazin-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The chloropyridazine ring can interact with enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(6-Chloropyridazin-3-yl)amino]butanoic acid: A similar compound with an amino group instead of a carboxylic acid group.

    6-Chloro-3-pyridinylboronic acid: Another related compound with a boronic acid group attached to the pyridazine ring.

Uniqueness

4-(6-Chloropyridazin-3-yl)butanoic acid is unique due to its specific combination of a chloropyridazine ring and a butanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

4-(6-chloropyridazin-3-yl)butanoic acid

InChI

InChI=1S/C8H9ClN2O2/c9-7-5-4-6(10-11-7)2-1-3-8(12)13/h4-5H,1-3H2,(H,12,13)

InChI Key

BVHBRRPQJVOPAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1CCCC(=O)O)Cl

Origin of Product

United States

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